N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic uses. This compound has been shown to have a high affinity for CB1 and CB2 receptors in the brain, making it a promising candidate for research in the field of neurological disorders.
Wirkmechanismus
N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201 acts as a potent agonist of CB1 and CB2 receptors in the brain, leading to a variety of physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and motor function.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201 has been shown to have a variety of biochemical and physiological effects, including increased dopamine release, decreased glutamate release, and decreased inflammation. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201 is its high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the physiological effects of cannabinoid receptor activation. However, one limitation is its potential for abuse and dependence, which may limit its use in clinical research.
Zukünftige Richtungen
Future research on N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201 could focus on its potential therapeutic uses in a variety of neurological disorders, as well as its potential as an analgesic and anti-inflammatory agent. Additional studies could also investigate the biochemical and physiological effects of N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201, as well as its potential for abuse and dependence.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide-2201 has been studied for its potential therapeutic uses in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. It has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
3-(methanesulfonamido)-N-(4-methylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-6-8-13(9-7-11)16-15(18)12-4-3-5-14(10-12)17-21(2,19)20/h3-10,17H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFMJDHDORNCFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.